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Compound of Interest

Compound Name: Arachidonoyl-N,N-dimethyl amide

Cat. No.: B033161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Arachidonoyl-N,N-dimethyl amide (ANDA) with

the well-established endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

The objective is to benchmark the pharmacological and metabolic properties of ANDA, offering

a valuable resource for researchers investigating novel cannabinoid ligands and their

therapeutic potential.

Comparative Pharmacological and Metabolic Profile
The following table summarizes the key quantitative data for ANDA, AEA, and 2-AG, focusing

on their interaction with the cannabinoid receptors (CB1 and CB2) and their susceptibility to

enzymatic degradation. Data for ANDA is limited, reflecting its status as a less-studied synthetic

analog.
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Parameter
Arachidonoyl-N,N-
dimethyl amide
(ANDA)

Anandamide (AEA)
2-
Arachidonoylglycer
ol (2-AG)

Receptor Binding

Affinity (Ki)

CB1 Receptor > 1000 nM[1] 89 nM 472 nM

CB2 Receptor Not Available 371 nM 1400 nM

Functional Activity

(EC50)

CB1 Receptor

(GTPγS)
Not Available 31 nM 519 nM

CB2 Receptor

(GTPγS)
Not Available 27 nM 618 nM

Functional Activity

(cAMP)

CB1 Receptor Not Available Partial Agonist Full Agonist

CB2 Receptor Not Available
Ineffective/Weak

Partial Agonist[2]
Full Agonist[2]

Enzymatic Hydrolysis

Primary Enzyme
Likely resistant to

FAAH

Fatty Acid Amide

Hydrolase (FAAH)[3]

[4]

Monoacylglycerol

Lipase (MAGL)[5]

Relative Rate Not Available Substrate for FAAH

Substrate for MAGL

(approx. 85% of brain

2-AG hydrolysis)[6][7]

Analysis of Comparative Data:

Arachidonoyl-N,N-dimethyl amide (ANDA) is an analog of anandamide (AEA) characterized

by the N,N-dimethylation of the ethanolamine head group. This structural modification
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significantly impacts its pharmacological profile. Available data indicates that ANDA has a very

low affinity for the CB1 receptor, with a Ki value greater than 1 µM[1]. This is in stark contrast to

AEA and 2-AG, which bind to the CB1 receptor with nanomolar affinities. Specific binding data

for ANDA at the CB2 receptor is not readily available in the current literature.

Functionally, while AEA acts as a partial agonist at the CB1 receptor and a weak partial agonist

or is ineffective at the CB2 receptor, 2-AG is considered a full agonist at both receptors[2][8].

The functional activity of ANDA at either cannabinoid receptor has not been reported.

A key differentiator for ANDA is its predicted metabolic stability. The N,N-dimethyl substitution

on the amide head group is expected to confer resistance to hydrolysis by fatty acid amide

hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA[3][4]. This is a

significant departure from AEA, which is readily hydrolyzed by FAAH, and 2-AG, which is

primarily degraded by monoacylglycerol lipase (MAGL)[5][6][7]. While direct experimental data

on ANDA's enzymatic hydrolysis is lacking, the chemical principle of N,N-disubstituted amides

being poor substrates for hydrolases suggests enhanced metabolic stability.

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the

following diagrams illustrate the canonical endocannabinoid signaling pathway and a typical

workflow for comparing cannabinoid compounds.
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Caption: Endocannabinoid Signaling Pathway.
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Caption: Experimental Workflow for Cannabinoid Comparison.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Cannabinoid Receptors
(CB1 and CB2)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:
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Cell membranes expressing human CB1 or CB2 receptors.

Radioligand (e.g., [³H]CP-55,940).

Test compounds (ANDA, AEA, 2-AG).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA.

96-well filter plates.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of the test compounds.

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its

Kd, and varying concentrations of the test compound.

For total binding, omit the test compound. For non-specific binding, add a high

concentration of a non-radiolabeled competitor.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the reaction by rapid filtration through the filter plate, followed by washing with

ice-cold wash buffer to remove unbound radioligand.

Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation

counter.

Calculate the specific binding and determine the IC50 value for each test compound.

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Hydrolysis Assay
This fluorometric assay measures the rate at which FAAH hydrolyzes a substrate, which can be

adapted to assess the stability of compounds like ANDA and AEA.
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Materials:

Recombinant human FAAH or cell/tissue homogenates containing FAAH.

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide -

AAMCA).

Test compounds (ANDA, AEA).

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

96-well black microplates.

Fluorescence plate reader.

Procedure:

Add the FAAH enzyme preparation to the wells of the microplate.

Add the test compounds at various concentrations.

Initiate the reaction by adding the fluorogenic substrate.

Measure the increase in fluorescence over time at an excitation wavelength of ~355 nm

and an emission wavelength of ~460 nm.

The rate of hydrolysis is proportional to the rate of increase in fluorescence.

To test for substrate activity of the test compounds, they can be incubated with FAAH, and

the formation of the hydrolysis product can be measured by LC-MS.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors

upon agonist binding.

Materials:

Cell membranes expressing CB1 or CB2 receptors.
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[³⁵S]GTPγS.

Test compounds (ANDA, AEA, 2-AG).

GDP.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH

7.4.

96-well filter plates.

Scintillation cocktail and counter.

Procedure:

Pre-incubate the cell membranes with the test compounds at various concentrations in the

presence of GDP.

Initiate the binding reaction by adding [³⁵S]GTPγS.

Incubate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold

buffer.

Dry the filters, add scintillation cocktail, and measure radioactivity.

Determine the EC50 and Emax values for G-protein activation for each compound.

cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and

CB2 receptor activation.

Materials:

Whole cells expressing CB1 or CB2 receptors.

Forskolin (to stimulate adenylyl cyclase).
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Test compounds (ANDA, AEA, 2-AG).

cAMP assay kit (e.g., HTRF, ELISA).

Cell culture medium.

Procedure:

Plate the cells in a 96-well plate and allow them to adhere.

Pre-incubate the cells with the test compounds at various concentrations.

Stimulate the cells with forskolin to induce cAMP production.

Incubate for a specified time (e.g., 30 minutes).

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP

accumulation.

Conclusion
Arachidonoyl-N,N-dimethyl amide presents a distinct profile compared to the endogenous

cannabinoids anandamide and 2-arachidonoylglycerol. Its negligible affinity for the CB1

receptor suggests it is unlikely to produce centrally mediated cannabinoid effects. The most

significant feature of ANDA is its predicted resistance to enzymatic hydrolysis, which could

translate to a longer biological half-life compared to AEA. However, the lack of comprehensive

data on its interaction with the CB2 receptor and its functional activity necessitates further

investigation to fully elucidate its potential as a pharmacological tool or therapeutic agent. The

experimental protocols provided herein offer a framework for such future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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